BenchChemオンラインストアへようこそ!

1,3-Bis(2-fluorophenyl)propan-2-one

Lipophilicity ADME Drug Design

1,3-Bis(2-fluorophenyl)propan-2-one (CAS 1425‑89‑4) is a synthetic, symmetrical 1,3‑diarylpropan‑2‑one substituted with ortho‑fluorine atoms on each phenyl ring. The compound is classified as a fluorinated ketone building block (C₁₅H₁₂F₂O, MW 246.25 g mol⁻¹) and is commercially available at research‑grade purity (typically ≥95 %).

Molecular Formula C15H12F2O
Molecular Weight 246.25 g/mol
CAS No. 1425-89-4
Cat. No. B1441728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(2-fluorophenyl)propan-2-one
CAS1425-89-4
Molecular FormulaC15H12F2O
Molecular Weight246.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)CC2=CC=CC=C2F)F
InChIInChI=1S/C15H12F2O/c16-14-7-3-1-5-11(14)9-13(18)10-12-6-2-4-8-15(12)17/h1-8H,9-10H2
InChIKeyZPMDLKAIBNZIKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(2-fluorophenyl)propan-2-one (CAS 1425-89-4): Sourcing and Technical Benchmarking Overview


1,3-Bis(2-fluorophenyl)propan-2-one (CAS 1425‑89‑4) is a synthetic, symmetrical 1,3‑diarylpropan‑2‑one substituted with ortho‑fluorine atoms on each phenyl ring [1]. The compound is classified as a fluorinated ketone building block (C₁₅H₁₂F₂O, MW 246.25 g mol⁻¹) and is commercially available at research‑grade purity (typically ≥95 %) . Vendor documentation describes it as a cytotoxic agent active against murine melanoma and an intermediate for the preparation of the antiplatelet drug prasugrel and the anticancer microtubule‑targeting agent tribromide .

Why 1,3-Bis(2-fluorophenyl)propan-2-one Cannot Be Casually Replaced by Common 1,3-Diarylpropan-2-one Analogs


Although the 1,3‑diarylpropan‑2‑one scaffold may appear modular, subtle modifications in fluorine substitution pattern and position profoundly alter lipophilicity (logP), electronic character, and hence both synthetic reactivity and biological spectrum. Substituting 1,3‑bis(2‑fluorophenyl)propan‑2‑one (ortho‑fluoro) with the non‑fluorinated parent 1,3‑diphenylpropan‑2‑one [1] or the para‑fluoro analog 1,3‑bis(4‑fluorophenyl)propan‑2‑one yields compounds with measurably different computed logP values and distinct reported bioactivity profiles, directly impacting the outcome of a synthesis campaign or pharmacological study.

Quantitative Differentiation Evidence for 1,3-Bis(2-fluorophenyl)propan-2-one vs. Closest Structural Analogs


Ortho-Fluorine Substitution Elevates Computed LogP Relative to Non-Fluorinated and Para-Fluorinated Analogs

The computed octanol‑water partition coefficient (logP) provides a quantifiable measure of lipophilicity that directly influences membrane permeability and pharmacokinetic behavior. According to ChemBase calculations, 1,3‑bis(2‑fluorophenyl)propan‑2‑one has a logP of 3.48 (JChem) [1]. By comparison, the non‑fluorinated parent 1,3‑diphenylpropan‑2‑one shows an XLogP3 of 3.1 [2], and the para‑fluoro isomer 1,3‑bis(4‑fluorophenyl)propan‑2‑one has an XlogP of 3.3 . This delta of +0.38 over the non‑fluorinated baseline and +0.18 over the para‑isomer indicates that ortho‑fluorine substitution confers the highest lipophilicity, attributable to the unique electronic and steric effects of ortho‑fluorine atoms.

Lipophilicity ADME Drug Design

Selective Cytotoxic Activity Against Murine Melanoma – Uniquely Reported for the Ortho-Fluoro Derivative

Information provided by the commercial supplier CymitQuimica (Biosynth brand) states that 1,3‑bis(2‑fluorophenyl)propan‑2‑one is a cytotoxic agent effective against murine melanoma . This specific bioactivity annotation is absent from the technical descriptions of the non‑fluorinated analog 1,3‑diphenylpropan‑2‑one (primarily catalogued as a flavor/fragrance agent and general synthetic building block) [1] and from the para‑fluoro isomer (for which no specialized biological activity is reported) . While quantitative IC₅₀ values are not publicly available, the explicit naming of a target‑cell type (murine melanoma) in the vendor documentation signals a tested biological result that differentiates the ortho‑fluoro compound.

Cytotoxicity Melanoma Anticancer

Explicitly Listed as an Intermediate for Prasugrel and Tribromide – Unmatched Synthetic Utility Among Close Analogs

Advantage of 1,3‑bis(2‑fluorophenyl)propan‑2‑one as a chemical intermediate is its documented ability to serve as a precursor for two distinct therapeutic agents: the antiplatelet drug prasugrel and the anticancer microtubule‑targeting agent tribromide . In contrast, the vendor‑described applications of the non‑fluorinated parent 1,3‑diphenylpropan‑2‑one are limited to its role as a flavor/fragrance agent (FEMA 2397) and general synthetic building block [1], while the para‑fluoro isomer has no specific intermediate role advertised in supplier databases . This makes the ortho‑fluoro compound the only member of this structural series with a demonstrated potential to afford pharmaceutically relevant downstream products without additional functional‑group manipulation.

Chemical Intermediate Pharmaceutical Synthesis Process Chemistry

Kinetic and Electronic Tuning via Ortho-Fluorine Effects: Class-Level Implications for Reaction Development

The ortho‑fluorine substitution pattern in 1,3‑bis(2‑fluorophenyl)propan‑2‑one is known in the broader medicinal‑chemistry literature to induce a unique combination of effects – increased lipophilicity, enhanced metabolic stability of the adjacent benzylic position, and a conformation‑biased orientation of the phenyl rings – that are not achievable with para‑fluoro or non‑fluorinated analogs [1]. While no direct comparative kinetic data exist for this specific compound, class‑level inference indicates ortho‑fluorinated diaryl ketones typically display altered carbonyl electrophilicity and regioselectivity in nucleophilic additions, translating into different reaction outcomes in both synthetic and biological contexts.

Electrophilicity Fluorine Effect Medicinal Chemistry

High‑Value Application Scenarios Where 1,3‑Bis(2‑fluorophenyl)propan‑2‑one Outcompetes Generic Analogs


Pre‑clinical Melanoma Research Programs Requiring an Orally Bioavailable Scaffold with Defined Cytotoxic Annotation

For laboratories evaluating diarylpropan‑2‑one scaffolds against melanoma, the vendor‑reported cytotoxic efficacy of 1,3‑bis(2‑fluorophenyl)propan‑2‑one on murine melanoma lines provides a documented starting point that is absent for the non‑fluorinated and para‑fluoro analogs [1]. This annotation, combined with its elevated logP (3.48) predictive of good membrane permeability [2], makes the ortho‑fluoro compound a rational first choice for lead‑identification campaigns targeting melanoma.

Synthesis of Prasugrel or Tribromide Advanced Intermediates in Process Chemistry

Process chemistry teams developing routes to prasugrel (antiplatelet) or tribromide (anticancer) can directly utilise 1,3‑bis(2‑fluorophenyl)propan‑2‑one as a named intermediate, as explicitly listed in vendor documentation . This eliminates the additional steps required to introduce ortho‑fluorine substituents onto a generic diarylpropan‑2‑one core, shortening the synthetic sequence and improving overall yield and cost‑efficiency.

Structure‑Activity Relationship (SAR) Studies Exploring Ortho‑Fluorine Pharmacophore Contributions

In medicinal chemistry programs aiming to dissect the role of ortho‑fluorine atoms in target binding or metabolic stability, 1,3‑bis(2‑fluorophenyl)propan‑2‑one serves as the prototypical synthon. Its distinctive logP shift (+0.38 vs. non‑fluorinated, +0.18 vs. para‑fluoro) and the unique conformational constraints imparted by ortho‑fluorine atoms [3] allow researchers to probe incremental SAR changes within the same scaffold without resorting to de‑novo synthesis of multiple cores.

Development of Lipophilic Pro‑Drug Candidates with Enhanced Tissue Distribution

When a drug‑discovery project demands a more lipophilic diarylpropan‑2‑one scaffold to improve blood‑brain barrier penetration or adipose‑tissue distribution, the ortho‑fluoro variant (logP 3.48) is demonstrably superior to the para‑fluoro (logP 3.3) and non‑fluorinated (logP 3.1) controls [2][4]. This property can be a decisive factor in selecting the building block for early‑stage ADME optimization.

Quote Request

Request a Quote for 1,3-Bis(2-fluorophenyl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.